N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-9-6-14(19-15(22)16-9)23-8-13(21)18-12-5-3-4-11(7-12)17-10(2)20/h3-7H,8H2,1-2H3,(H,17,20)(H,18,21)(H,16,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKVRDPVLRLGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=CC(=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 270.33 g/mol. The presence of both acetamido and pyrimidinyl groups suggests a potential for diverse biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the management of Alzheimer's disease. In vitro studies indicate that certain derivatives exhibit IC50 values in the low micromolar range, suggesting significant inhibitory potential against these targets .
- Antimicrobial Activity : Preliminary evaluations have shown that the compound possesses antimicrobial properties. It has demonstrated activity against a range of pathogens, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antimicrobial agents .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, possibly through the modulation of inflammatory pathways. Studies have indicated that related compounds exhibit significant reductions in pro-inflammatory cytokines in vitro .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| AChE Inhibition | IC50 values as low as 0.055 µM | |
| Antimicrobial | Effective against multiple pathogens | |
| Anti-inflammatory | Reduced cytokine levels |
Case Study 1: AChE Inhibition
In a study conducted by Shaikh et al., various substituted pyrazole derivatives were synthesized, including analogs related to our compound of interest. The most potent derivatives showed IC50 values significantly lower than commercially available drugs, indicating strong potential for treating neurodegenerative diseases .
Case Study 2: Antimicrobial Evaluation
A group of researchers evaluated the antimicrobial efficacy of several derivatives, including this compound. Results indicated notable zones of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility as a novel antimicrobial agent .
Scientific Research Applications
Anticancer Activity
Recent studies highlight the compound's potential as an anticancer agent. Its structural similarity to other known anticancer compounds suggests it may inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
- Case Study : In vitro assays demonstrated that derivatives of the compound exhibited significant growth inhibition against various cancer cell lines, including breast and lung cancers, with percent growth inhibitions reaching above 70% in some cases .
Antimicrobial Properties
The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 32 to 128 µg/mL against strains such as Escherichia coli and Staphylococcus aureus.
- Case Study : A series of experiments indicated that modifications to the pyrimidine ring enhanced antibacterial activity, suggesting a structure-activity relationship that can guide future synthesis .
Enzyme Inhibition
The compound acts as an inhibitor for several key enzymes involved in metabolic pathways, potentially affecting conditions like diabetes and neurodegenerative diseases.
Chemical Reactions Analysis
Substitution Reactions
The sulfanyl (S–) group in the compound serves as a nucleophilic site, enabling substitution reactions under basic conditions. Key findings include:
Key Observations :
-
Base-Catalyzed Reactions : Aqueous sodium hydroxide promotes cleavage of the sulfanyl group, forming intermediates for subsequent coupling with alkyl/aryl halides .
-
Electrophilic Aromatic Substitution : The phenyl ring in the acetamide moiety undergoes nitration or halogenation under acidic conditions, though specific data for this compound requires further validation .
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity:
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| H₂O₂ (3%) | Room temperature, 24 h | Sulfoxide derivative (mono-oxidation) | , |
| mCPBA | Dichloromethane, 0°C to RT, 6 h | Sulfone derivative (di-oxidation) |
Mechanistic Insight :
-
Sulfoxide Formation : Controlled oxidation with H₂O₂ preserves the acetamide and pyrimidinone moieties.
-
Over-Oxidation Risks : Stronger oxidants like mCPBA lead to complete conversion to sulfone, altering electronic properties of the molecule.
Reduction Reactions
The oxo group in the pyrimidinone ring and the acetamide carbonyl can undergo reduction:
| Reducing Agent | Conditions | Product | Source |
|---|---|---|---|
| LiAlH₄ | Dry THF, reflux, 4 h | Pyrimidinone → pyrimidinol; acetamide → amine | |
| NaBH₄ | Methanol, RT, 12 h | Selective reduction of carbonyl groups |
Notes :
-
Selectivity : NaBH₄ preferentially reduces the acetamide carbonyl over the pyrimidinone oxo group .
-
Structural Impact : Reduction of the oxo group to hydroxyl enhances hydrogen-bonding capacity, influencing biological activity.
Hydrolysis Reactions
The acetamide and pyrimidinone moieties undergo hydrolysis under acidic or basic conditions:
| Conditions | Products | Source |
|---|---|---|
| HCl (6M), reflux, 8 h | Acetic acid + 3-acetamidoaniline | |
| NaOH (10%), 60°C, 6 h | Pyrimidinone ring opening → thiouracil analog |
Critical Data :
-
Acid-Mediated Hydrolysis : Cleaves the acetamide bond, yielding aromatic amines .
-
Base-Mediated Degradation : Disrupts the pyrimidinone ring, forming mercaptopyrimidine intermediates .
Cyclization and Ring Modification
Under dehydrating conditions, the compound forms fused heterocycles:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| PCl₅, POCl₃ | Reflux, 12 h | Thienopyrimidine derivatives | |
| Ac₂O, H₂SO₄ (cat.) | 120°C, 6 h | Cyclohexenone-fused pyrimidine |
Structural Implications :
-
Thienopyrimidine Formation : Introduces sulfur-containing fused rings, enhancing π-stacking interactions .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization yields compared to ethanol .
Stability Under Environmental Conditions
| Factor | Effect | Source |
|---|---|---|
| UV Light (254 nm) | Degrades sulfanyl group (t₁/₂ = 48 h) | |
| pH 2–3 (aqueous) | Rapid hydrolysis of acetamide (≥90% in 24 h) | |
| pH 10–11 | Pyrimidinone ring decomposition (t₁/₂ = 8 h) |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyrimidine-Based Analogs
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) : Replaces the pyrimidinone ring with a diaminopyrimidine group. Exhibits intramolecular N–H⋯N hydrogen bonding (S(7) motif) and forms dimeric structures via N–H⋯N interactions. The diaminopyrimidine core enhances hydrogen-bonding capacity compared to the pyrimidinone in the target compound.
- N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound II) : Features a 3-chlorophenyl group instead of 3-acetamidophenyl. Crystal packing involves N–H⋯O and N–H⋯Cl interactions, highlighting the role of halogen substituents in stabilizing crystal lattices.
Oxadiazole and Triazole Derivatives
- N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide : Substitutes pyrimidinone with a 1,3,4-oxadiazole ring fused to an indole group.
-
- Contain 1,2,4-triazole cores linked to arylacetamide groups.
- Act as Orco channel agonists, illustrating how heterocycle choice dictates receptor specificity.
Substituent Effects on Bioactivity and Physicochemical Properties
Aromatic Ring Modifications
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide :
- A bromophenyl substituent enhances molecular weight (428.5 g/mol) and introduces halogen-mediated hydrophobic interactions.
- Acts as an HIV-1 reverse transcriptase inhibitor, highlighting the therapeutic relevance of halogenated aryl groups.
Sulfanyl Acetamide Linker
Crystallographic and Hydrogen-Bonding Patterns
- Pyrimidine Derivatives : Compound I forms inversion dimers via N–H⋯N bonds (R22(8) motif), while Compound II adopts a 3D network through N–H⋯O/Cl interactions. The pyrimidinone ring in the target compound may exhibit similar dimerization but with altered angles due to the 2-oxo group.
- Triazole Derivatives : N–H⋯S hydrogen bonds create five-membered rings, a feature absent in pyrimidinone analogs but critical for stabilizing active conformations.
Preparation Methods
Structural Overview and Retrosynthetic Analysis
Molecular Architecture
The target compound comprises three structural domains:
- 6-Methyl-2-oxo-1H-pyrimidin-4-yl group : A dihydropyrimidinone ring with a methyl substituent at C6 and a ketone at C2.
- Sulfanylacetamide linker : A thioether (-S-) bridge connecting the pyrimidinone to an acetamide group.
- N-(3-Acetamidophenyl) moiety : A para-substituted aniline derivative with an acetylated amine.
Retrosynthetic Breakdown
Retrosynthesis suggests two primary disconnections (Figure 1):
Synthetic Routes and Methodologies
Route 1: Thioether Bridging via Nucleophilic Substitution
Synthesis of 4-Mercapto-6-methyl-1H-pyrimidin-2-one
- Procedure : Condensation of thiourea with ethyl acetoacetate in acidic ethanol (HCl, reflux, 6 h) yields 4-mercapto-6-methyl-2-hydroxypyrimidine, which is oxidized to the 2-ketone using KMnO₄ in acetone (0°C, 2 h).
- Yield : 68–72% after recrystallization (ethanol/water).
Preparation of 2-Bromo-N-(3-acetamidophenyl)acetamide
- Step 1 : Acetylation of 3-nitroaniline with acetic anhydride (pyridine catalyst, 50°C, 3 h) gives N-(3-nitrophenyl)acetamide (94% yield).
- Step 2 : Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the nitro group to an amine (N-(3-aminophenyl)acetamide, 89% yield).
- Step 3 : Reaction with bromoacetyl bromide in dichloromethane (0°C, triethylamine) forms 2-bromo-N-(3-acetamidophenyl)acetamide (82% yield).
Coupling Reaction
- Conditions : 4-Mercapto-6-methyl-1H-pyrimidin-2-one (1.2 eq) and 2-bromo-N-(3-acetamidophenyl)acetamide (1 eq) are stirred in DMF with K₂CO₃ (2 eq) at 25°C for 12 h.
- Workup : Precipitation in ice-water, filtration, and recrystallization (acetonitrile) afford the target compound (75% purity, 64% yield).
Route 2: One-Pot Assembly via Mitsunobu Reaction
Reaction Scheme
- Reagents : 4-Hydroxy-6-methyl-1H-pyrimidin-2-one, N-(3-acetamidophenyl)mercaptoacetamide, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
- Conditions : THF, 0°C → 25°C, 8 h.
- Mechanism : Mitsunobu reaction facilitates S-alkylation, converting the hydroxyl group to a thioether with inversion of configuration.
Yield and Purity
Optimization Strategies
Purification and Characterization
Crystallization Protocols
Challenges and Troubleshooting
Thioether Oxidation
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential alkylation, sulfanylation, and acylation reactions. Key steps include:
- Thiolation : Introducing the sulfanyl group via nucleophilic substitution under basic conditions (e.g., potassium carbonate in ethanol or DMF) .
- Acetamide coupling : Using coupling agents like EDCI/HOBt for amide bond formation between the thiolated pyrimidine and 3-acetamidophenyl moieties .
- Optimization : Reaction temperature (60–80°C) and solvent polarity (ethanol vs. DMF) significantly affect yield and purity. For example, ethanol enhances solubility of intermediates, reducing side reactions .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- 1H NMR : Characteristic peaks include δ 10.10–12.50 ppm (amide NH), δ 6.01–7.82 ppm (aromatic protons), and δ 2.19 ppm (methyl groups) .
- Mass spectrometry : Expected [M+H]+ peaks align with calculated molecular weights (e.g., m/z ~344–496 depending on substituents) .
- Elemental analysis : Validate C, N, and S content (e.g., C: 45.29%, N: 12.23%, S: 9.30% in analogous compounds) .
Q. What solvents and catalysts are recommended for scalable synthesis?
- Answer :
| Parameter | Recommendation | Reference |
|---|---|---|
| Solvent | Ethanol (polar protic) or DMF (polar aprotic) | |
| Base | Potassium carbonate or triethylamine | |
| Catalyst | Palladium/copper complexes for coupling |
Advanced Research Questions
Q. How can conflicting NMR or crystallography data be resolved for this compound?
- Methodological Answer :
- Intramolecular hydrogen bonding : Pyrimidine NH groups often form hydrogen bonds with adjacent carbonyls (e.g., N–H⋯O=C), stabilizing folded conformations. This can lead to discrepancies in NMR peak assignments vs. X-ray data .
- Crystallographic symmetry : Compare unit cell parameters (e.g., monoclinic P21/c, a = 18.220 Å, β = 108.761°) to identify polymorphism or packing effects .
- Dynamic NMR : Use variable-temperature NMR to resolve overlapping signals caused by rotational barriers in the acetamide group .
Q. What computational strategies predict biological activity or reactivity of this compound?
- Answer :
- Molecular docking : Simulate interactions with targets like kinase enzymes using PyMOL or AutoDock. The thienopyrimidine core may bind ATP pockets via π-π stacking .
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model sulfanyl group reactivity, optimizing reaction coordinates for functionalization .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5–3.5) and bioavailability, influenced by the ethoxy and acetamide substituents .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Methodological Answer :
- SAR studies : Replace the 3-acetamidophenyl group with halogenated or methoxy variants to test antimicrobial potency. For example:
| Substituent | Antimicrobial IC50 (µM) | Reference |
|---|---|---|
| 3-Chlorophenyl | 12.5 | |
| 3-Methoxyphenyl | 25.0 |
- Crystallographic analysis : Compare bond angles and dihedral rotations to correlate steric effects with activity .
Q. What experimental controls mitigate degradation during biological assays?
- Answer :
- pH stability : Maintain pH 7.4 (PBS buffer) to prevent hydrolysis of the sulfanyl or acetamide groups .
- Light sensitivity : Store solutions in amber vials; UV-Vis spectra show λmax ~270 nm (aromatic π→π* transitions) .
- Temperature : Avoid >37°C in cell-based assays to preserve compound integrity .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- False negatives in docking : Solvent-accessible surface area (SASA) calculations may reveal steric clashes not modeled in silico .
- Metabolic interference : Use LC-MS to detect metabolites (e.g., sulfoxide derivatives) that reduce parent compound concentration .
- Crystal structure validation : Overlay docking poses with X-ray structures to identify mismatches in binding modes .
Q. Why do yield variations occur in scaled-up synthesis?
- Answer :
- Heat transfer inefficiency : Larger batches may require slower reagent addition to control exothermic reactions (e.g., sulfanylation) .
- Purification losses : Column chromatography recovery drops from 95% (1g scale) to 70% (100g scale) due to tailing effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
